8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with ethyl acetoacetate, followed by cyclization and subsequent chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
- 8-Bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid
- 8-Fluoropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Comparison: 8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
2306274-68-8 |
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Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
8-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-3-7(5)11/h1-4H,(H,12,13) |
InChI Key |
GREGZELELBJOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1Cl)C(=O)O |
Origin of Product |
United States |
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